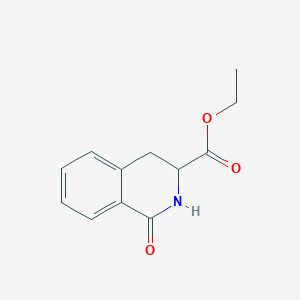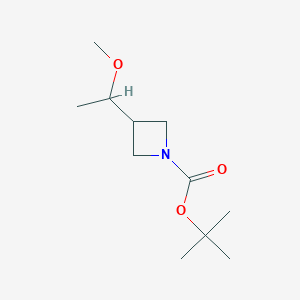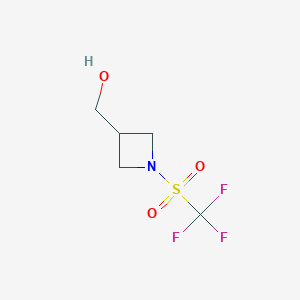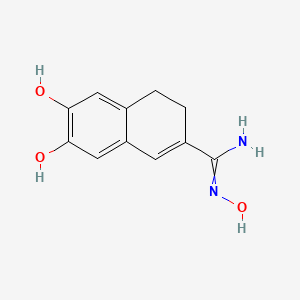
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Vorbereitungsmethoden
The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves several steps. One common method includes the reduction and dehydration of tetrahydroxynaphthalene derivatives . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .
Analyse Chemischer Reaktionen
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .
Wissenschaftliche Forschungsanwendungen
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13) |
InChI-Schlüssel |
SYJORZQDPOSSSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


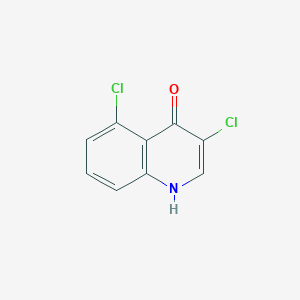
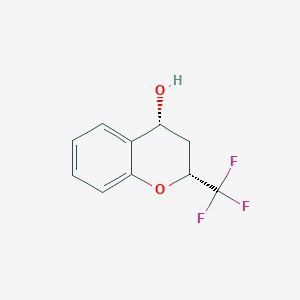
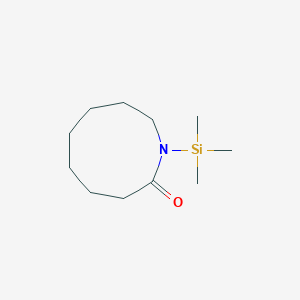
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
